molecular formula C22H22N4O4 B7818667 1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione

Cat. No.: B7818667
M. Wt: 406.4 g/mol
InChI Key: OKGPFTLYBPQBIX-CQSZACIVSA-N
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Description

N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea . This compound is a member of the urea family, characterized by the presence of a carbonyl group attached to two amine groups. It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea typically involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethyl isocyanate . The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.

Industrial Production Methods

In industrial settings, the production of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize the efficiency of the synthesis. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as .

Major Products

    Oxidation: Formation of corresponding .

    Reduction: Formation of .

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea: can be compared with other urea derivatives, such as:

  • N-phenyl-N’-[2-(dimethylamino)ethyl]urea
  • N-(4-methylphenyl)-N’-[2-(dimethylamino)ethyl]urea
  • N-(4-bromophenyl)-N’-[2-(dimethylamino)ethyl]urea

Uniqueness

The presence of the 4-chloro substituent in N-(4-chlorophenyl)-N’-[2-(dimethylamino)ethyl]urea imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.

Properties

IUPAC Name

1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-7H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGPFTLYBPQBIX-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C(=O)C2=CN=C3C2=C(C=CN3)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C(=O)C2=CN=C3C2=C(C=CN3)OC)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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